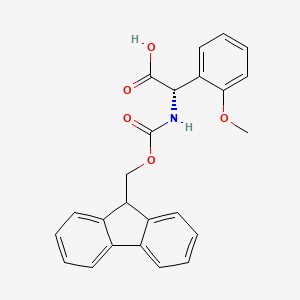

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Beschreibung

Molecular Architecture and Stereochemical Configuration

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral, Fmoc-protected aromatic glycine derivative. Its molecular architecture comprises:

- Fmoc Protecting Group : A 9-fluorenylmethoxycarbonyl (Fmoc) moiety attached to the α-amino group, ensuring solubility in organic solvents and enabling selective deprotection during peptide synthesis.

- 2-Methoxyphenyl Substituent : An aromatic ring with a methoxy group at the ortho position, contributing steric and electronic effects to the molecule.

- Acetic Acid Backbone : A central chiral carbon (Cα) bonded to a carboxylic acid group, with the absolute configuration specified as S.

The stereochemical configuration is critical for maintaining enantiopurity in peptide synthesis, as racemization at the α-carbon can compromise biological activity. The Fmoc group’s stability under acidic conditions and mild base-lability during deprotection (e.g., with piperidine) are key advantages for solid-phase peptide synthesis (SPPS).

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₄H₂₁NO₅ | |

| Molecular Weight | 403.43 g/mol | |

| Chiral Center | Cα (S-configuration) | |

| Solubility | Soluble in DMF, DMSO |

X-ray Crystallographic Analysis of Fmoc-Protected Aromatic Glycine Derivatives

While direct crystallographic data for this compound are limited, insights can be drawn from studies of analogous Fmoc-protected amino acids. For example, X-ray crystallography of Fmoc-β-amino acids and macrocyclic peptides reveals:

- Crystallization Conditions : Fmoc-protected compounds often crystallize in polar solvents (e.g., HEPES buffer, Jeffamine M-600) under pH-controlled environments.

- Packing Interactions : The bulky Fmoc group and aromatic substituents influence lattice packing through π-π stacking and van der Waals interactions.

- Stereochemical Constraints : The S-configuration at Cα restricts conformations, favoring β-sheet or β-hairpin structures in peptide assemblies.

Case Study : In structurally related peptides, Fmoc groups facilitate isomorphous replacement for phase determination in X-ray crystallography. For example, iodinated Fmoc derivatives enable heavy-atom phasing strategies.

Comparative Analysis with Related Fmoc-Amino Acid Building Blocks

This compound differs from other Fmoc-protected amino acids in substituent composition and stereochemical properties.

Table 2: Comparative Properties of Fmoc-Amino Acid Derivatives

Key Distinctions :

- Electronic Effects : The 2-methoxyphenyl group’s electron-donating methoxy substituent enhances resonance stabilization compared to electron-withdrawing thienyl or phenyl groups.

- Synthetic Challenges : Unlike Fmoc-phenylglycine, which is prone to racemization during coupling, the S-configuration here is stabilized by steric and electronic factors from the methoxy group.

- Functionalization : The acetic acid backbone allows carboxylate participation in hydrogen bonding or metal coordination, unlike amide-containing Fmoc derivatives.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5/c1-29-21-13-7-6-12-19(21)22(23(26)27)25-24(28)30-14-20-17-10-4-2-8-15(17)16-9-3-5-11-18(16)20/h2-13,20,22H,14H2,1H3,(H,25,28)(H,26,27)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAACEXURLBYEU-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590422 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176648-58-0 | |

| Record name | (2S)-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)(2-methoxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Fmoc-(S)-2-Methoxy-phenylglycine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methoxyphenyl)acetic acid, is primarily used as a protecting group for amines in peptide synthesis. The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process.

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction results in the formation of a carbamate, which serves to protect the amine during subsequent steps of the synthesis. The Fmoc group is base-labile, meaning it can be removed by treatment with a base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate.

Biochemical Pathways

The use of Fmoc-(S)-2-Methoxy-phenylglycine is primarily associated with the biochemical pathway of peptide synthesis. In this context, it plays a crucial role in the protection and deprotection of amines, allowing for the efficient and accurate assembly of peptides.

Pharmacokinetics

It’s worth noting that the fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in dmf.

Result of Action

The primary result of the action of Fmoc-(S)-2-Methoxy-phenylglycine is the protection of amines during peptide synthesis. This allows for the accurate and efficient assembly of peptides, including ones of significant size and complexity.

Action Environment

The action of Fmoc-(S)-2-Methoxy-phenylglycine is influenced by the chemical environment in which it is used. For example, the presence of a base is necessary for the removal of the Fmoc group. Additionally, the use of strictly controlled piperidine is avoided by using a solution of 5% piperazine, 1% DBU, and 1% formic acid in DMF.

Biologische Aktivität

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid, often referred to as an Fmoc-protected amino acid, plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its fluorenylmethoxycarbonyl (Fmoc) group, which provides stability during synthesis, and an acetic acid moiety that contributes to its biological interactions. The presence of the methoxyphenyl group enhances its lipophilicity, potentially increasing its interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₁O₄ |

| Molecular Weight | 321.35 g/mol |

| CAS Number | Not available |

| Purity | 99% or higher |

The mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino function, allowing for selective coupling reactions without side reactions that could compromise the integrity of the synthesized peptides.

Peptides synthesized with this compound can interact with various biological targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.

Biological Activity

Research indicates that the peptides formed from this compound may exhibit several biological activities:

- Antimicrobial Activity : Some studies suggest that peptides synthesized using Fmoc-protected amino acids can demonstrate antimicrobial properties against specific bacterial strains.

- Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation through pathways involving apoptosis and cell cycle regulation.

- Anti-inflammatory Effects : Compounds derived from this structure have been evaluated for their ability to reduce pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

-

Peptide Synthesis and Biological Evaluation :

A study synthesized a series of peptides using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid as a key building block. The resulting peptides were tested for their ability to inhibit specific enzymes involved in cancer progression. Results indicated that certain peptides exhibited IC50 values in the low micromolar range against selected cancer cell lines . -

Antimicrobial Peptide Development :

Research focused on developing antimicrobial peptides utilizing this compound demonstrated promising results against multidrug-resistant bacterial strains. The study highlighted the importance of the methoxyphenyl group in enhancing membrane permeability . -

Inflammatory Response Modulation :

A recent investigation assessed the anti-inflammatory properties of peptides synthesized from this compound. The results showed a significant reduction in IL-6 production in vitro, suggesting potential use in treating inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Aromatic Group Variations

(a) 2-Methoxyphenyl vs. 4-Methoxyphenyl

- Analog: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid Molecular Formula: C₂₄H₂₁NO₅ () Key Feature: The 4-methoxy group para to the acetic acid chain enhances electronic effects (e.g., resonance donation), which may alter binding affinity in target molecules .

(b) Phenyl vs. o-Tolyl vs. Indenyl Substitutions

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-2-phenylacetic acid Molecular Formula: C₂₄H₂₁NO₄ () Key Difference: Lacks the methoxy group, simplifying synthesis but reducing polarity. The phenyl group may increase hydrophobicity, affecting solubility in aqueous media .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid Molecular Formula: C₂₅H₂₃NO₄ () Key Difference: The o-tolyl (2-methylphenyl) group introduces steric bulk, while the propanoic acid chain (vs.

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,3-dihydro-1H-inden-2-yl)acetic acid Molecular Formula: C₂₆H₂₃NO₄ () Key Difference: The indenyl group (bicyclic structure) adds rigidity, which could stabilize specific peptide conformations .

Functional Group Modifications

(a) Ester and Azide Functionalization

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Molecular Formula: C₂₁H₂₁NO₆ () Key Feature: The 4-methoxy-4-oxobutanoic acid group introduces an ester functionality, increasing electrophilicity and reactivity in coupling reactions .

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-azidohexanoic acid Molecular Formula: C₂₁H₂₂N₄O₄ () Key Feature: The azide group enables click chemistry applications (e.g., CuAAC reactions), expanding utility in bioconjugation .

(b) Hydroxy and Aliphatic Chain Modifications

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid Molecular Formula: C₂₆H₃₁NO₄ () Key Feature: The long aliphatic chain (dec-9-enoic acid) increases hydrophobicity, making it suitable for lipidated peptide synthesis .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically follows a multi-step approach:

- Step 1: Synthesis or procurement of the chiral amino acid precursor — (S)-2-amino-2-(2-methoxyphenyl)acetic acid (the corresponding amino acid without protection).

- Step 2: Protection of the amino group with the Fmoc group — This is achieved by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions.

- Step 3: Purification and isolation — The product is purified by crystallization or chromatography to ensure high enantiomeric purity and chemical purity.

This approach ensures the stereochemistry at the alpha carbon is preserved, which is critical for applications in peptide synthesis.

Detailed Reaction Conditions

-

- (S)-2-amino-2-(2-methoxyphenyl)acetic acid (starting material)

- 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

- Base (commonly sodium bicarbonate or sodium carbonate)

- Solvent: Typically aqueous-organic biphasic system (e.g., dioxane/water or acetone/water)

-

- Dissolve the chiral amino acid in a basic aqueous solution to deprotonate the amino group.

- Add Fmoc-Cl dissolved in an organic solvent dropwise with stirring at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Stir the reaction mixture for several hours at room temperature to ensure complete reaction.

- Acidify the reaction mixture to precipitate the Fmoc-protected amino acid.

- Filter and wash the precipitate, then dry under vacuum.

Alternative Synthetic Routes

While the above method is standard, alternative routes may involve:

- Use of Fmoc-OSu (N-hydroxysuccinimide ester of Fmoc) as a milder Fmoc-protecting reagent to improve yields and reduce side products.

- Solid-phase synthesis approaches where the amino acid is attached to a resin and Fmoc protection is introduced on-resin, although this is more common for peptide elongation rather than amino acid preparation.

Data Table: Preparation Parameters and Conditions

| Parameter | Details |

|---|---|

| Starting Material | (S)-2-amino-2-(2-methoxyphenyl)acetic acid |

| Protecting Reagent | 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) |

| Base | Sodium bicarbonate or sodium carbonate |

| Solvent | Dioxane/water or acetone/water |

| Temperature | 0–5 °C during addition, then room temperature |

| Reaction Time | 2–6 hours |

| Purification Method | Recrystallization or silica gel chromatography |

| Product Purity | >98% |

| Molecular Weight | 403.4 g/mol |

| Storage Conditions | 2–8 °C short term; -20 °C or -80 °C long term |

Research Findings and Notes

- The Fmoc protection is highly selective for the amino group, leaving the carboxylic acid free for further peptide coupling reactions.

- The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis, which is critical for biological activity in peptides.

- The presence of the 2-methoxy substituent on the phenyl ring can influence solubility and reactivity, requiring careful control of reaction conditions.

- The compound is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block.

Q & A

Q. What is the role of the Fmoc group in the synthesis of this compound?

The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving acid-labile side-chain protections intact. This stepwise deprotection-coupling strategy is critical for constructing peptide chains with high fidelity .

Q. What analytical techniques are essential for characterizing this compound’s purity and structure?

- HPLC with UV detection (e.g., C18 columns, 220–280 nm) assesses purity by comparing retention times to standards.

- Nuclear Magnetic Resonance (NMR) (1H, 13C) confirms structural integrity, with methoxy (δ ~3.8 ppm) and fluorenyl aromatic protons (δ ~7.2–7.8 ppm) as diagnostic signals.

- Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight (e.g., [M+H]+ for C26H24NO6: calculated 446.16, observed 446.2) .

Q. How should researchers handle and store Fmoc-protected intermediates to prevent degradation?

Store under inert gas (Ar/N2) at –20°C in desiccated conditions. Avoid prolonged exposure to light, moisture, or acidic environments, which can hydrolyze the Fmoc group. Use anhydrous solvents (e.g., DMF, DCM) during synthesis to minimize premature deprotection .

Advanced Research Questions

Q. How can coupling efficiency be optimized in solid-phase synthesis of Fmoc-protected derivatives?

- Coupling agents : HATU or DIC/Oxyma Pure reduces racemization compared to DCC/HOBt.

- Reaction time : Extend to 1–2 hours for sterically hindered residues (e.g., 2-methoxyphenyl).

- Monitoring : Use the Kaiser test (ninhydrin) or in-situ FTIR to confirm amine deprotection and coupling completion .

Q. What strategies mitigate racemization during synthesis?

- Temperature control : Perform couplings at 0–4°C.

- Additives : HOBt or Oxyma suppresses base-induced racemization.

- Chiral analysis : Validate enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How do solvent choices impact Fmoc stability and reaction kinetics?

Polar aprotic solvents (DMF, DCM) enhance solubility and minimize side reactions. Avoid THF or ethers, which may form peroxides under storage. Protic solvents (e.g., MeOH) accelerate Fmoc cleavage in acidic conditions, necessitating strict anhydrous protocols .

Q. What computational tools aid in designing derivatives with enhanced bioactivity?

- Molecular docking (AutoDock Vina) predicts binding to targets like Mdm2.

- Density Functional Theory (DFT) calculates transition-state energies for optimizing synthetic routes.

- Molecular Dynamics (MD) simulations assess conformational stability in solution .

Q. How can contradictory yields in Fmoc deprotection be resolved?

Systematically test deprotection conditions:

- Base selection : Compare piperidine (20% in DMF) vs. DBU (2% in DMF).

- Duration : Vary from 2–30 minutes.

- Analysis : Use LC-MS to identify byproducts (e.g., dibenzofulvene adducts) and adjust protocols .

Q. What challenges arise when scaling synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.